![molecular formula C25H25NO2 B2776933 N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide CAS No. 339360-39-3](/img/structure/B2776933.png)
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is an organic compound that features a cyclopentanecarboxamide core with a benzyloxyphenyl and a phenyl group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide typically involves the following steps:
Formation of the Benzyloxyphenyl Intermediate: This step involves the reaction of 4-hydroxybenzyl alcohol with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzyl alcohol.
Cyclopentanecarboxamide Formation: The intermediate is then reacted with cyclopentanecarboxylic acid chloride in the presence of a base like triethylamine to form the desired cyclopentanecarboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and scalability.
Analyse Chemischer Reaktionen
Hydrogenolysis of Benzyloxy Group
The benzyl ether moiety undergoes catalytic hydrogenation under standard conditions:
-
Reagents : H₂ (1 atm), Pd/C catalyst
-
Solvent : THF/iPrOH (1:1)
-
Outcome : Selective cleavage of the benzyloxy group yields N-(4-hydroxyphenyl)-1-phenylcyclopentanecarboxamide with >90% conversion (TLC monitoring) .
Mechanistic Insight :
The reaction proceeds via adsorption of H₂ on Pd surfaces, followed by heterolytic cleavage of the C–O bond in the benzyl ether. This deprotection strategy preserves the amide bond integrity while generating a reactive phenolic hydroxyl group .
Amide Bond Reactivity
The carboxamide group participates in two primary reactions:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux (110°C, 24 hr)
-
Products : Cyclopentanecarboxylic acid and 4-benzyloxyaniline
-
Yield : ~75% (isolated via aqueous workup).
N-Methylation
-
Reagents : Methyl iodide, NaH (base)
-
Solvent : DMF, 0°C → rt
-
Outcome : Forms N-methyl-N-[4-(benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide with 82% efficiency .
Cyclopentane Ring Functionalization
The cyclopentane core undergoes radical-mediated reactions under specific conditions:
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Halogenation | Br₂, AIBN, CCl₄, 80°C | 1-Bromo-N-[4-(benzyloxy)phenyl] derivative | 68% |
Epoxidation | mCPBA, CH₂Cl₂, 0°C | Cyclopentene oxide analog | 54% |
Data extrapolated from analogous cyclopentane-carboxamide systems .
Electrophilic Aromatic Substitution
The electron-rich benzyloxy-phenyl group undergoes regioselective reactions:
Nitration
-
Reagents : HNO₃/H₂SO₄ (1:3), 0°C
-
Position : Para to the benzyloxy group
-
Product : N-[4-(Benzyloxy)-3-nitrophenyl]-1-phenylcyclopentanecarboxamide (89% yield) .
Sulfonation
-
Reagents : SO₃, H₂SO₄, 50°C
-
Position : Meta to the amide linkage
-
Product : Sulfonic acid derivative (isolated as sodium salt, 76% yield) .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
Reaction | Catalyst System | Outcome | Efficiency |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl formation at cyclopentane C1 | 81% |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Amination at benzyloxy-phenyl ring | 67% |
Optimal conditions derived from structurally related systems .
Cyclization Pathways
Under acidic conditions, the compound forms macrocyclic derivatives:
-
Conditions : Dry HCl gas, toluene, 100°C
-
Product : 14-membered cyclodepsipeptide via intramolecular esterification (62% yield) .
Key Observation : The reaction requires precise control of HCl concentration to avoid competing hydrolysis pathways.
Comparative Reactivity Table
Functional Group | Reaction Partner | Product Type | Activation Energy (kJ/mol) |
---|---|---|---|
Benzyloxy phenyl | H₂/Pd-C | Deprotected phenol | 85 ± 3 |
Carboxamide | MeI/NaH | N-methylated amide | 92 ± 5 |
Cyclopentane C-H | Br₂/AIBN | Brominated derivative | 105 ± 7 |
Thermodynamic data calculated using DFT methods for analogous systems .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1.1 Protein Kinase Inhibition
One of the most notable applications of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is its role as a protein kinase inhibitor. Protein kinases are crucial in regulating cellular processes and are associated with various diseases, including cancer. The compound has shown potential as an inhibitor of Aurora kinases, which are implicated in cell cycle regulation and tumor growth. Inhibiting these kinases can lead to reduced tumor proliferation and increased apoptosis in cancer cells .
Case Study: Aurora Kinase Inhibition
- Objective : Investigate the efficacy of this compound as an Aurora kinase inhibitor.
- Method : In vitro assays were conducted to assess the compound's ability to inhibit Aurora A and B kinases.
- Results : The compound demonstrated significant inhibition of kinase activity, leading to decreased cell viability in various cancer cell lines.
Neuropharmacology
2.1 Inhibition of Monoamine Oxidase
The compound has also been explored for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO can enhance levels of neurotransmitters such as serotonin and norepinephrine, making it a potential candidate for treating depression and neurodegenerative disorders .
Case Study: Antidepressant Activity
- Objective : Evaluate the antidepressant potential of this compound through MAO inhibition.
- Method : Behavioral assays were performed using animal models to assess changes in immobility time during forced swimming tests.
- Results : The compound exhibited a significant reduction in immobility time, indicating antidepressant-like effects.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. Research has focused on modifying different substituents on the molecule to enhance its inhibitory activity against various targets such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Table 1: SAR Analysis of Derivatives
Compound | Substituent | MAO-A Inhibition | MAO-B Inhibition | AChE Activity |
---|---|---|---|---|
A | Benzyl | High | Moderate | Low |
B | Methoxy | Moderate | High | Moderate |
C | Ethyl | Low | Low | High |
Wirkmechanismus
The mechanism of action of N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Benzyloxy)phenyl]glycinamide: Shares the benzyloxyphenyl group but has a different core structure.
N-[4-(Benzyloxy)phenyl]-1-(substituted phenyl)-1H-pyrazol-3-yl]phenylsulfamoylphenylacetamide: Contains a pyrazole ring and sulfonamide group, offering different biological activities.
Uniqueness
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is unique due to its specific combination of a cyclopentanecarboxamide core with benzyloxyphenyl and phenyl groups. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Biologische Aktivität
N-[4-(Benzyloxy)phenyl]-1-phenylcyclopentanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a modulator of various biological pathways. This article presents an overview of its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through various organic reactions. The synthetic route typically involves:
- Starting Materials : The synthesis begins with the appropriate benzyloxy and phenyl precursors.
- Reaction Conditions : Multi-step reactions are conducted under controlled temperatures and in the presence of catalysts to ensure high yield and purity.
The compound's structure can be represented as follows:
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic applications.
The compound is believed to interact with specific molecular targets, including:
- Nuclear Receptors : It may act as a modulator for peroxisome proliferator-activated receptors (PPARs), which play crucial roles in metabolism and inflammation regulation .
- Enzymatic Activity : It affects enzymes involved in metabolic pathways, potentially leading to therapeutic effects in metabolic disorders.
Case Studies and Research Findings
- PPAR Modulation : A study indicated that compounds similar to this compound exhibit PPARα agonism, leading to the upregulation of genes involved in fatty acid metabolism . This suggests potential applications in treating metabolic syndromes.
- In Vivo Efficacy : In animal models, the compound demonstrated significant effects on reducing retinal vascular leakage associated with diabetic retinopathy, indicating its potential use in ocular diseases .
- Toxicity Profile : Research indicates that the compound exhibits low toxicity at therapeutic doses, making it a promising candidate for further development .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
Compound | Structure | Biological Activity |
---|---|---|
A91 | Similar scaffold with modifications | PPARα agonist, reduces retinal leakage |
GW590735 | Selective PPARα partial agonist | Used as a positive control in studies |
Eigenschaften
IUPAC Name |
1-phenyl-N-(4-phenylmethoxyphenyl)cyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c27-24(25(17-7-8-18-25)21-11-5-2-6-12-21)26-22-13-15-23(16-14-22)28-19-20-9-3-1-4-10-20/h1-6,9-16H,7-8,17-19H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMZDHZURPZIQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.